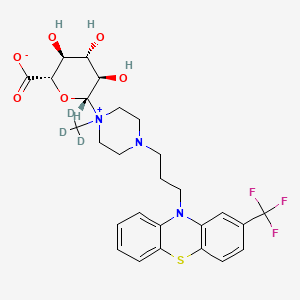
Trifluoperazine N-glucuronide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoperazine N-glucuronide-d3 is a deuterium-labeled derivative of Trifluoperazine N-glucuronide. It is a stable isotope compound used primarily in scientific research. The compound is a metabolite of trifluoperazine, which is a phenothiazine derivative used as an antipsychotic and antiemetic agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoperazine N-glucuronide-d3 involves the glucuronidation of trifluoperazine in the presence of deuterium. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT1A4), which facilitates the transfer of the glucuronic acid moiety to the nitrogen atom of trifluoperazine. The reaction conditions typically include the use of UDP-glucuronic acid as a substrate and a buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT1A4 enzymes and optimized reaction conditions to ensure high yield and purity. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoperazine N-glucuronide-d3 primarily undergoes glucuronidation reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the experimental conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Trifluoperazine N-glucuronide-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of trifluoperazine.
Biology: Helps in studying the enzyme kinetics of UDP-glucuronosyltransferase and its role in drug metabolism.
Medicine: Used in drug development and testing to evaluate the metabolic stability and potential drug-drug interactions of trifluoperazine and its derivatives.
Industry: Employed in the quality control and validation of analytical methods for detecting and quantifying trifluoperazine metabolites.
Wirkmechanismus
Trifluoperazine N-glucuronide-d3 exerts its effects through the glucuronidation pathway. The compound is formed when trifluoperazine undergoes glucuronidation catalyzed by UDP-glucuronosyltransferase. This process involves the transfer of the glucuronic acid moiety to the nitrogen atom of trifluoperazine, resulting in the formation of this compound. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Trifluoperazine N-glucuronide: The non-deuterated form of Trifluoperazine N-glucuronide-d3.
Imipramine N-glucuronide: Another glucuronidated metabolite of a tricyclic antidepressant.
Propofol N-glucuronide: A glucuronidated metabolite of the anesthetic agent propofol.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolic research.
Eigenschaften
Molekularformel |
C27H32F3N3O6S |
|---|---|
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(trideuteriomethyl)-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1/i1D3 |
InChI-Schlüssel |
AFYPHWNGUDUHIW-WSDLWNSTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Kanonische SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


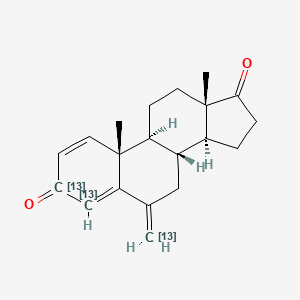
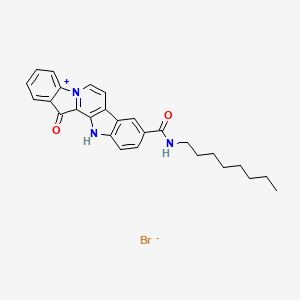
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

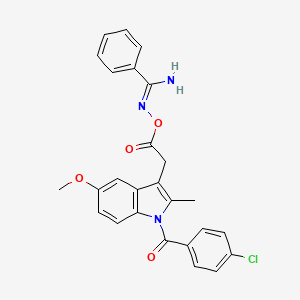
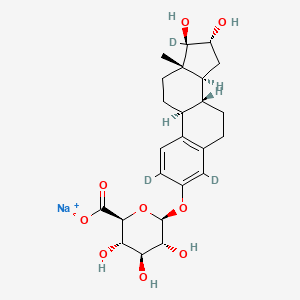
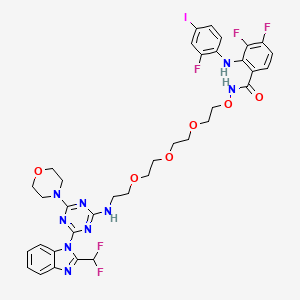
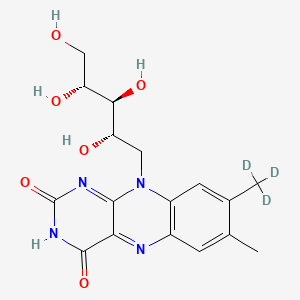




![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

